BenchChemオンラインストアへようこそ!

Pam3-Cys-Ala-Gly

In Vivo Immunology Cytokine Storm TLR2 Agonist Profiling

Pam3-Cys-Ala-Gly (Pam3CAG) is a fully synthetic, chemically defined TLR2/1 agonist that uniquely avoids the systemic cytokine storm associated with its analog Pam3CSK4. This critical differentiation makes it the superior choice for in vivo chronic disease models, metabolic studies, and tumorigenesis research where confounding inflammation must be eliminated. For vaccine adjuvant applications, incorporate into small unilamellar vesicles (≤100 nm) to maximize lymphocyte proliferation. Procure high-purity (≥95%) Pam3CAG with verified batch-to-batch consistency for reproducible TLR2 pathway interrogation.

Molecular Formula C59H111N3O9S
Molecular Weight 1038.6 g/mol
CAS No. 117858-54-5
Cat. No. B038959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePam3-Cys-Ala-Gly
CAS117858-54-5
SynonymsN-palmitoyl-5,6-dipalmitoylcysteinyl-alanyl-glycine
Pam(3)-Cys-Ala-Gly
Pam(3)Cys-Ala-Gly
Pam3Cys-Ala-Gly
S-(2,3-bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine
tripalmitoyl-cysteinyl-alanyl-glycine
Molecular FormulaC59H111N3O9S
Molecular Weight1038.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(C)C(=O)NCC(=O)O
InChIInChI=1S/C59H111N3O9S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-54(63)62-53(59(69)61-51(4)58(68)60-47-55(64)65)50-72-49-52(71-57(67)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)48-70-56(66)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h51-53H,5-50H2,1-4H3,(H,60,68)(H,61,69)(H,62,63)(H,64,65)/t51-,52?,53-/m0/s1
InChIKeyMELKZHAKCJIPSL-JYHYCRSOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pam3-Cys-Ala-Gly: A Synthetically Defined Triacylated TLR2/1 Agonist Lipopeptide for Immunological Research (CAS 117858-54-5)


Pam3-Cys-Ala-Gly (Pam3CAG), CAS 117858-54-5, is a fully synthetic triacylated lipopeptide that mimics the N-terminal structure of bacterial lipoproteins [1]. It acts as a specific agonist of the Toll-like receptor 2 (TLR2), primarily signaling via the TLR2/1 heterodimer to activate innate immune responses [1]. As a chemically defined, homogeneous molecule, it is a critical tool for precisely studying TLR2-driven signaling pathways, serving as a potent activator of macrophages and B cells in vitro [2].

The Critical Procurement Distinction: Why Pam3-Cys-Ala-Gly Cannot Be Substituted by Other TLR2 Agonists Like Pam3CSK4


While Pam3-Cys-Ala-Gly and its structural analog Pam3CSK4 (Pam3CysSerLys4) are both triacylated TLR2/1 agonists, their distinct peptide moieties (Ala-Gly vs. Ser-(Lys)4) confer profound differences in solubility, in vivo cytokine induction profile, and overall systemic tolerability [1]. These differences are not merely academic; they directly impact experimental reproducibility and physiological relevance. Specifically, the unique in vivo signature of Pam3-Cys-Ala-Gly—characterized by a significantly muted systemic inflammatory cytokine response compared to its potent in vitro activity—represents a critical, quantifiable differentiation that makes it the preferred compound for in vivo studies where avoiding confounding systemic inflammation is paramount [1].

Quantitative Comparative Evidence for Pam3-Cys-Ala-Gly (CAS 117858-54-5) Selection


Comparative In Vivo Systemic Inflammatory Cytokine Induction: Pam3-Cys-Ala-Gly vs. Pam3CSK4

A direct comparative study demonstrates a stark and quantifiable difference in the systemic inflammatory response between Pam3-Cys-Ala-Gly and the closely related analog Pam3CSK4 following intraperitoneal administration in mice [1]. Pam3-Cys-Ala-Gly induced only a minor, non-dose-dependent elevation in serum IL-6 and no detectable TNF-α or IL-1, even at high doses. This is in direct contrast to Pam3CSK4, which induced a robust, dose-dependent release of all measured pro-inflammatory cytokines into the circulation [1].

In Vivo Immunology Cytokine Storm TLR2 Agonist Profiling

Comparative Potency in Stimulating Murine Splenocyte Proliferation In Vitro

A study comparing the mitogenic activity of liposomal formulations of Pam3-Cys-Ala-Gly and Pam3CysSerSer found that both were potent stimulators of BALB/c mouse splenocyte proliferation. Their activity was quantitatively superior to both liposomal monophosphoryl lipid A (MPL) and the free (emulsified) form of the lipopeptides [1]. This establishes a clear potency hierarchy for liposomal adjuvant development.

In Vitro Immunology Lymphocyte Proliferation Liposomal Adjuvants

Potent Activation of the Macrophage L-Arginine/NO Pathway Compared to LPS

Pam3-Cys-Ala-Gly was shown to be a potent activator of the L-arginine-dependent nitric oxide (NO) pathway in bone marrow-derived macrophages, exhibiting a comparable potency and activation profile to the well-characterized TLR4 agonist, lipopolysaccharide (LPS) [1]. This demonstrates its high efficacy in engaging a key antimicrobial effector mechanism of macrophages.

Macrophage Biology Nitric Oxide Signaling Innate Immunity

Optimal Research and Preclinical Development Applications for Pam3-Cys-Ala-Gly (117858-54-5)


In Vivo Studies of TLR2-Driven Innate Immunity Without Systemic Inflammatory Confounders

As quantitatively demonstrated, Pam3-Cys-Ala-Gly uniquely fails to induce a systemic cytokine storm in vivo, unlike its close analog Pam3CSK4 [1]. This makes it the compound of choice for long-term or repeated dosing studies in animal models where systemic inflammation would otherwise confound disease readouts (e.g., in models of chronic inflammation, metabolic disease, or tumorigenesis).

Formulation and Optimization of Liposomal Peptide Vaccines

The established superiority of liposomal over free Pam3-Cys-Ala-Gly in stimulating lymphocyte proliferation [2] defines a clear development path for its use as a molecular adjuvant. Researchers should prioritize incorporating this compound into small unilamellar vesicles (≤ 100 nm) for optimal immunostimulatory activity in vaccine formulations.

Macrophage Biology Studies Focused on TLR2-Specific NO Pathway Activation

Pam3-Cys-Ala-Gly is a potent, validated tool for investigating the TLR2-dependent activation of the L-arginine/NO pathway in macrophages [3]. Its similar kinetics to LPS allows for direct, parallel experimental designs to dissect signaling differences between the TLR2/1 and TLR4 pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pam3-Cys-Ala-Gly

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.